molecular formula C12H25N3 B1290691 2-(1,4'-Bipiperidin-1'-yl)ethanamine CAS No. 1067659-31-7

2-(1,4'-Bipiperidin-1'-yl)ethanamine

Cat. No.: B1290691
CAS No.: 1067659-31-7
M. Wt: 211.35 g/mol
InChI Key: VWRTWSXDVXJWDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4’-Bipiperidin-1’-yl)ethanamine typically involves the following steps:

    Formation of Bipiperidine: The initial step involves the formation of the bipiperidine structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of Ethanamine Group: The bipiperidine structure is then reacted with an ethanamine derivative to form the final product. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(1,4’-Bipiperidin-1’-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,4’-Bipiperidin-1’-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted ethanamine derivatives.

Scientific Research Applications

2-(1,4’-Bipiperidin-1’-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4’-Bipiperidin-1’-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Piperidin-1-ylethyl)piperidine: A similar compound with a slightly different structure.

    N,N’-Bis(2-piperidinylmethyl)piperazine: Another related compound with a piperazine core.

Uniqueness

2-(1,4’-Bipiperidin-1’-yl)ethanamine is unique due to its bipiperidine structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-piperidin-1-ylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c13-6-11-14-9-4-12(5-10-14)15-7-2-1-3-8-15/h12H,1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRTWSXDVXJWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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